molecular formula C19H14BrF3N2O B12410024 Her2-IN-9

Her2-IN-9

Cat. No.: B12410024
M. Wt: 423.2 g/mol
InChI Key: NSCNXYBLQZJQPF-FPYGCLRLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Her2-IN-9 is a small molecule inhibitor specifically designed to target the human epidermal growth factor receptor 2 (HER2). HER2 is a transmembrane receptor tyrosine kinase that plays a crucial role in the regulation of cell growth and differentiation. Overexpression or amplification of HER2 is associated with various aggressive cancers, particularly breast cancer. This compound has shown promise in preclinical studies for its ability to inhibit HER2 activity and suppress tumor growth.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Her2-IN-9 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:

    Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.

    Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions to enhance the compound’s binding affinity and specificity for HER2.

    Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes:

    Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent systems are optimized to maximize yield and minimize impurities.

    Automation: Automated systems are employed to ensure consistency and efficiency in the production process.

    Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions: Her2-IN-9 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form reactive intermediates that may further react with cellular components.

    Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its activity.

    Substitution: Substitution reactions are used in the synthesis of this compound to introduce specific functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halogenated compounds, organometallic reagents.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity.

Scientific Research Applications

Her2-IN-9 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the structure-activity relationship of HER2 inhibitors.

    Biology: Employed in cell-based assays to investigate the role of HER2 in cell signaling and proliferation.

    Medicine: Explored as a potential therapeutic agent for HER2-positive cancers, particularly breast cancer.

    Industry: Utilized in the development of diagnostic assays for HER2 expression in clinical samples.

Mechanism of Action

Her2-IN-9 is compared with other HER2 inhibitors, such as lapatinib and trastuzumab. Unlike lapatinib, which is a dual inhibitor of HER2 and epidermal growth factor receptor (EGFR), this compound is highly selective for HER2. This selectivity reduces off-target effects and enhances its therapeutic potential. Trastuzumab, on the other hand, is a monoclonal antibody that targets the extracellular domain of HER2, whereas this compound targets the intracellular kinase domain. This difference in targeting mechanisms provides a complementary approach to HER2 inhibition.

Comparison with Similar Compounds

    Lapatinib: A dual inhibitor of HER2 and EGFR.

    Trastuzumab: A monoclonal antibody targeting the extracellular domain of HER2.

    Pertuzumab: Another monoclonal antibody that inhibits HER2 dimerization.

    Neratinib: An irreversible tyrosine kinase inhibitor targeting HER2.

Her2-IN-9’s unique selectivity and mechanism of action make it a promising candidate for further development in cancer therapy.

Properties

Molecular Formula

C19H14BrF3N2O

Molecular Weight

423.2 g/mol

IUPAC Name

4-bromo-N-[[4-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazol-2-yl]methyl]aniline

InChI

InChI=1S/C19H14BrF3N2O/c20-15-6-9-16(10-7-15)24-11-18-25-17(12-26-18)8-3-13-1-4-14(5-2-13)19(21,22)23/h1-10,12,24H,11H2/b8-3+

InChI Key

NSCNXYBLQZJQPF-FPYGCLRLSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=COC(=N2)CNC3=CC=C(C=C3)Br)C(F)(F)F

Canonical SMILES

C1=CC(=CC=C1C=CC2=COC(=N2)CNC3=CC=C(C=C3)Br)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.